N-cyclopentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-cyclopentyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3S/c1-2-6-10(5-1)18-14-13-11-7-3-4-8-12(11)19-15(13)17-9-16-14/h9-10H,1-8H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPDGTKHEIKNSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C3C4=C(CCCC4)SC3=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
- Formation of the Benzothiophene Core : The initial step involves the construction of the benzothiophene ring. This can be achieved through cyclization reactions involving thiophenol derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
- Pyrimidine Ring Formation : The benzothiophene intermediate is then subjected to condensation reactions with guanidine or its derivatives to form the pyrimidine ring. This step often requires heating and the presence of catalysts such as acids or bases.
- Cyclopentyl Group Introduction : The final step involves the introduction of the cyclopentyl group through nucleophilic substitution reactions. This can be achieved by reacting the intermediate with cyclopentyl halides or similar reagents under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques such as crystallization and chromatography, and stringent control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
- Reduction : Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
- Substitution : Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiophene and pyrimidine rings, allowing for the introduction of different substituents.
- Oxidation : Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
- Reduction : Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
- Substitution : Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
N-cyclopentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
- Chemistry : Used as a building block for the synthesis of more complex heterocyclic compounds.
- Biology : Studied for its interactions with biological macromolecules, including proteins and nucleic acids.
- Medicine : Investigated for its potential as an anticancer, anti-inflammatory, and antiviral agent. It has shown activity against various cancer cell lines and may inhibit specific enzymes or pathways involved in disease progression.
- Industry : Potential applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
- 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine : Lacks the cyclopentyl group, which may affect its biological activity and chemical properties.
- N-cyclopentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-one : Contains a ketone group instead of an amine, leading to different reactivity and potential biological effects.
- N-cyclopentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-carboxamide : Features a carboxamide group, which may enhance its stability and solubility.
Uniqueness: N-cyclopentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is unique due to the presence of the cyclopentyl group, which can influence its lipophilicity, membrane permeability, and overall biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a promising candidate for further research and development in medicinal chemistry.
Biological Activity
N-cyclopentyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine is a complex organic compound notable for its unique bicyclic structure that combines elements of benzothiophene and pyrimidine. This compound has attracted attention in medicinal chemistry due to its potential pharmacological properties.
Chemical Structure and Properties
The molecular formula of N-cyclopentyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine includes carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) atoms. Its structural features contribute to its biological activity and interaction profiles with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃S |
| Molecular Weight | 241.34 g/mol |
| Structural Features | Bicyclic structure with thiophene and pyrimidine rings |
Biological Activity
Research indicates that N-cyclopentyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism of action could involve the modulation of signaling pathways related to cell survival and proliferation.
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent against various pathogens. In vitro assays have indicated effectiveness against both Gram-positive and Gram-negative bacteria.
- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, potentially through the inhibition of neuroinflammatory processes or the modulation of neurotransmitter systems.
Case Studies
A study conducted on the synthesis and evaluation of N-cyclopentyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine highlighted its potential as an anticancer agent. The compound was tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results showed a significant reduction in cell viability at micromolar concentrations.
Another investigation focused on its antimicrobial activity reported that N-cyclopentyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Mechanistic Insights
The biological activity of N-cyclopentyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine can be attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in tumor progression and inflammation.
- Receptor Modulation : It may act as a modulator of various receptors involved in neurotransmission and immune responses.
Q & A
Q. Table: Docking vs. Experimental Data
| Compound | Docking Score (Glide SP) | Experimental IC50 (µM) |
|---|---|---|
| Analog A | −7.2 | 0.45 |
| Analog B | −6.5 | 1.20 |
Basic: How are crystallographic disorders in the bicyclic core addressed during refinement?
Answer:
- SHELXL Refinement : Use PART instructions to model disordered atoms (e.g., cyclopentyl group) with isotropic displacement parameters .
- Twinned Data : Apply HKLF 5 format in SHELXL to handle non-merohedral twinning (common in triclinic systems) .
- Validation Tools : Check R1 (<0.05) and wR2 (<0.15) residuals; use PLATON to detect missed symmetry .
Advanced: What strategies reconcile contradictory bioactivity data across studies?
Answer:
- Meta-Analysis : Compare MIC/IC50 values under standardized conditions (e.g., pH, serum concentration) .
- Structural Analogues : Test substituent effects (e.g., methyl vs. phenyl at position 2) to identify critical pharmacophores .
- Mechanistic Studies : Use knock-out models (e.g., EGFR-mutated cell lines) to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
